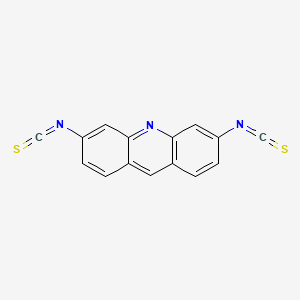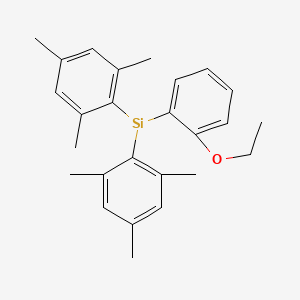
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is a complex organosilicon compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a silicon atom bonded to two 2,4,6-trimethylphenyl groups and one 2-ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl typically involves the reaction of 2-ethoxyphenylsilane with 2,4,6-trimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a consistent and high-yield production of the compound.
化学反应分析
Types of Reactions
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The silicon atom in the compound plays a crucial role in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
属性
CAS 编号 |
66338-90-7 |
|---|---|
分子式 |
C26H31OSi |
分子量 |
387.6 g/mol |
InChI |
InChI=1S/C26H31OSi/c1-8-27-23-11-9-10-12-24(23)28(25-19(4)13-17(2)14-20(25)5)26-21(6)15-18(3)16-22(26)7/h9-16H,8H2,1-7H3 |
InChI 键 |
HWHJBLBGFNTJGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

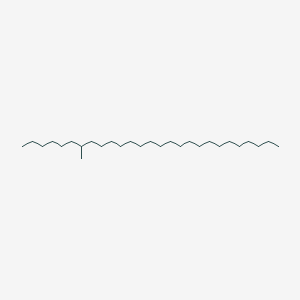

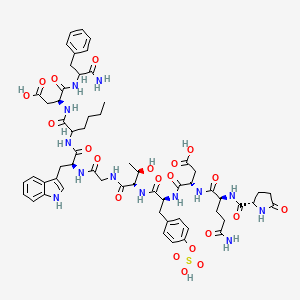
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
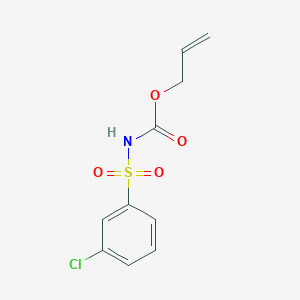
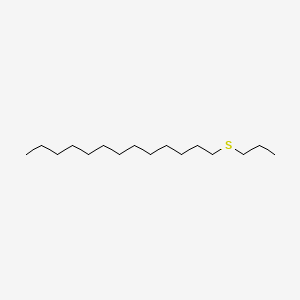
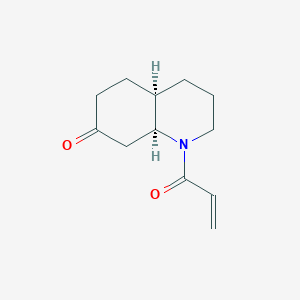
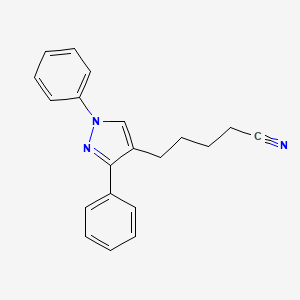
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
